
6-Chloro-N-cyclohexyl-2-(propylthio)nicotinamide
概要
説明
6-Chloro-N-cyclohexyl-2-(propylthio)nicotinamide is a synthetic organic compound belonging to the class of pyridine carboxamides This compound is characterized by the presence of a chloro group at the 6th position, a cyclohexyl group attached to the nitrogen atom, a propylsulfanyl group at the 2nd position, and a carboxamide group at the 3rd position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-cyclohexyl-2-(propylthio)nicotinamide can be achieved through a multi-step process involving the following key steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-chloropyridine and cyclohexylamine.
Introduction of the Propylsulfanyl Group: The propylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable propylthiol reagent.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using an appropriate carboxylic acid derivative and a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound typically involves optimization of the above synthetic routes to achieve high yields and purity. This may include the use of advanced techniques such as continuous flow synthesis, automated reaction monitoring, and purification methods like chromatography and crystallization.
化学反応の分析
Types of Reactions
6-Chloro-N-cyclohexyl-2-(propylthio)nicotinamide undergoes various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; typically carried out in anhydrous ether or tetrahydrofuran under reflux conditions.
Substitution: Amines or thiols; typically carried out in polar solvents like dimethylformamide or acetonitrile at elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
6-Chloro-N-cyclohexyl-2-(propylthio)nicotinamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 6-Chloro-N-cyclohexyl-2-(propylthio)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cell surface receptors and modulating their signaling pathways.
Gene Expression: Influencing the expression of specific genes involved in various biological processes.
類似化合物との比較
6-Chloro-N-cyclohexyl-2-(propylthio)nicotinamide can be compared with other similar compounds, such as:
6-chloro-N-(3-chlorophenyl)pyridine-3-carboxamide: Differing in the substitution pattern on the pyridine ring and the nature of the substituents.
N-cyclohexyl-2-propylsulfanyl-pyridine-3-carboxamide: Lacking the chloro group at the 6th position.
2-propylsulfanyl-pyridine-3-carboxamide: Lacking both the chloro group and the cyclohexyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C15H21ClN2OS |
|---|---|
分子量 |
312.9 g/mol |
IUPAC名 |
6-chloro-N-cyclohexyl-2-propylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C15H21ClN2OS/c1-2-10-20-15-12(8-9-13(16)18-15)14(19)17-11-6-4-3-5-7-11/h8-9,11H,2-7,10H2,1H3,(H,17,19) |
InChIキー |
FAIFAQXQGYRLLJ-UHFFFAOYSA-N |
正規SMILES |
CCCSC1=C(C=CC(=N1)Cl)C(=O)NC2CCCCC2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
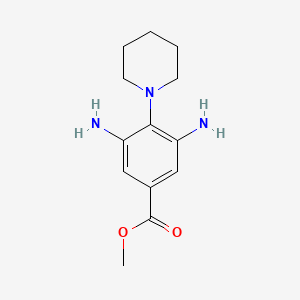
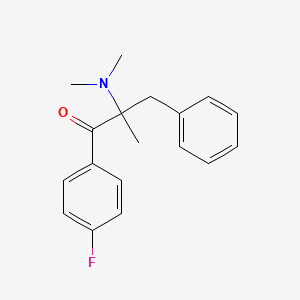
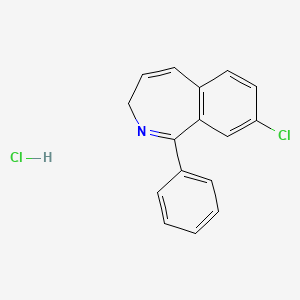
![2-{[4-(Methanesulfinyl)phenoxy]methyl}-1-methyl-5-nitro-1H-imidazole](/img/structure/B8574326.png)
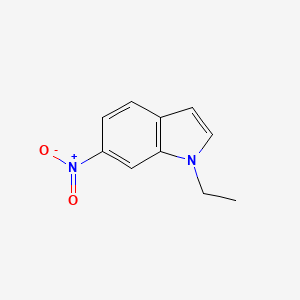



![7-Bromo-4-chlorobenzo[b][1,3]dioxole-5-carbox ylic acid](/img/structure/B8574365.png)
![benzyl N-[(2S)-2-hydroxypropyl]carbamate](/img/structure/B8574371.png)
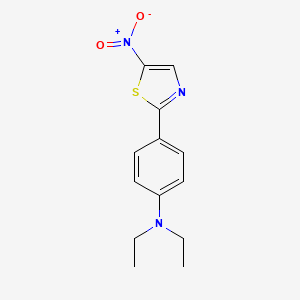

![3-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-ol](/img/structure/B8574410.png)

